2-(Chloromethyl)-5-methylthiophene

Description

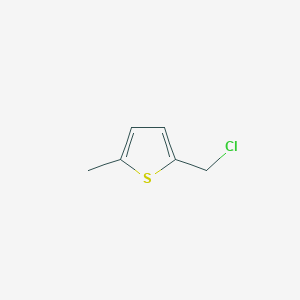

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRMSGQTJBVIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586202 | |

| Record name | 2-(Chloromethyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34776-73-3 | |

| Record name | 2-(Chloromethyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloromethyl 5 Methylthiophene

Regioselective Chloromethylation of Methylthiophenes

The introduction of a chloromethyl group onto a methylthiophene ring with precision is a key challenge addressed by several synthetic approaches. The inherent reactivity of the thiophene (B33073) ring, particularly at the positions alpha to the sulfur atom, guides the regioselectivity of these reactions.

Direct Functionalization Approaches

Direct chloromethylation of 2-methylthiophene (B1210033) is a primary route to obtaining 2-(chloromethyl)-5-methylthiophene. This electrophilic substitution reaction typically utilizes formaldehyde (B43269) and hydrogen chloride. The methyl group at the 2-position is an ortho-, para- director (in this case, directing to the 3- and 5-positions). Due to steric hindrance from the adjacent methyl group, the electrophile is preferentially directed to the vacant alpha-position (C5), leading to the desired product.

Common reagents for this transformation include paraformaldehyde and concentrated hydrochloric acid. The reaction mechanism involves the in-situ formation of a reactive electrophile, likely a protonated chloromethyl alcohol, which then attacks the electron-rich thiophene ring. dur.ac.uk To enhance the reaction's efficiency and minimize side products like bis(thienyl)methanes, various catalysts such as zinc chloride, aluminum chloride, or tin(IV) chloride can be employed. dur.ac.uk

A significant improvement in the direct chloromethylation of thiophene, which is applicable to its derivatives, involves carrying out the reaction in the presence of a dialkyl-ketone type solvent, such as methyl-isobutyl-ketone. google.comgoogle.com This method has been shown to produce a purer product with a significantly reduced content of isomeric impurities like 3-chloromethyl-thiophene. google.com The reaction is typically performed at low temperatures, between -15°C and +20°C, with an optimal range of 0°C to +10°C for better control and higher purity. google.comgoogle.com

Table 1: Conditions for Direct Chloromethylation of Thiophene

| Reagents | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene, Paraformaldehyde, HCl (gas), Aqueous HCl | Methyl-isobutyl-ketone | None specified | 0°C - +5°C | 81% | google.com |

Note: This table represents data for the chloromethylation of unsubstituted thiophene, but the principles are directly relevant to the regioselective chloromethylation of 2-methylthiophene.

Formylation-Reduction-Chlorination Sequences

An alternative, multi-step approach to synthesize this compound involves a sequence of formylation, reduction, and subsequent chlorination. This method offers excellent control over regioselectivity.

Formylation: The first step is the regioselective formylation of 2-methylthiophene at the 5-position to produce 5-methylthiophene-2-carbaldehyde. The Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a standard method for this transformation. researchgate.net The regioselectivity is driven by the directing effect of the methyl group and the high reactivity of the C5 position.

Reduction: The resulting aldehyde, 5-methylthiophene-2-carbaldehyde, is then reduced to the corresponding alcohol, (5-methylthiophen-2-yl)methanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent.

Chlorination: The final step is the conversion of the alcohol to the target chloromethyl compound. This can be accomplished using a variety of chlorinating agents. A common method involves reacting the alcohol with a reagent like thionyl chloride (SOCl₂) or by using methanesulfonyl chloride (MsCl) in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com This latter approach proceeds through a mesylate intermediate which is then displaced by chloride.

This three-step sequence, while longer than direct chloromethylation, often provides a cleaner product, avoiding the harsh conditions and potential side reactions associated with direct methods.

Synthesis via Ring-Closure Reactions Incorporating Chloromethyl Functionality

Building the thiophene ring with the required substituents already in place or as easily convertible precursors is a less common but viable strategy. Such ring-closure reactions, or cyclizations, offer a fundamentally different approach to constructing this compound. While specific examples for this exact compound are not prevalent in the provided literature, general principles of thiophene synthesis can be adapted. For instance, the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide is a classic thiophene synthesis (the Paal-Knorr synthesis). To apply this, one would need a suitably substituted precursor that already contains or can be converted to the chloromethyl and methyl groups. Another approach involves the reaction of α-haloketones with primary amines and carbon disulfide to form thiazole (B1198619) derivatives, indicating the versatility of ring-forming reactions. researchgate.net A more targeted strategy would involve designing a biaryl thioether that could undergo an intramolecular ring-closing reaction to form a dibenzothiophene (B1670422) sulfonium (B1226848) salt, which can then be further functionalized, although this is more complex than required for the target molecule. nih.gov

Transition Metal-Catalyzed Routes to Chloromethylated Thiophenes

Modern synthetic organic chemistry increasingly relies on transition metal catalysis for selective C-H functionalization. clockss.org While direct catalytic chloromethylation of thiophenes is not yet a widely established method, related transition metal-catalyzed reactions suggest potential pathways. For example, palladium-catalyzed reactions have been developed for the β-selective C(sp³)–H fluorination of ketones, demonstrating the power of this approach for regioselective functionalization. rsc.org

A plausible, though not explicitly documented, strategy could involve a transition metal-catalyzed cross-coupling reaction. One could envision a scenario where a pre-functionalized thiophene, for instance, 2-bromo-5-methylthiophene, is coupled with a chloromethyl-containing partner using a palladium or nickel catalyst. A more direct approach would be the catalytic C-H activation of 2-methylthiophene at the 5-position, followed by reaction with a suitable chloromethylating electrophile. Research has shown that regioselective C-H arylation of 3-substituted thiophenes can be achieved using a Knochel-Hauser base (TMPMgCl·LiCl) for selective metalation, followed by a nickel or palladium-catalyzed cross-coupling. clockss.org Adapting such a method for chloromethylation would be a novel and highly selective route.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing waste and cost. For the synthesis of this compound, particularly via direct chloromethylation, several factors can be fine-tuned.

Temperature: Lower temperatures (0–10°C) are generally preferred for direct chloromethylation to reduce the formation of polymeric byproducts and diarylmethane impurities. google.comorgsyn.org

Solvent: The choice of solvent can dramatically impact the reaction's outcome. Using a dialkyl-ketone solvent like methyl-isobutyl-ketone has been patented as a method to obtain a purer product compared to reactions run without a specific solvent or in other media. google.comgoogle.com

Molar Ratios: The stoichiometry of the reactants—thiophene derivative, formaldehyde source, and HCl—must be carefully controlled. A preferred molar ratio for the chloromethylation of thiophene is thiophene:aqueous hydrochloric acid:hydrogen chloride gas:paraformaldehyde = 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0. google.comgoogle.com

Catalyst: In catalyzed versions of the chloromethylation, the choice and concentration of the Lewis acid catalyst are crucial. For instance, with activated substrates, a milder catalyst might be sufficient, whereas deactivated rings may require stronger catalysts and harsher conditions. dur.ac.uk

The optimization process often involves a systematic study of these parameters to find the ideal balance for a specific substrate. The goal is to achieve high conversion of the starting material, high selectivity for the desired isomer, and ease of purification. researchgate.netufms.br

Table 2: Factors for Optimization in Chloromethylation

| Parameter | Influence on Reaction | Optimized Condition Example | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and byproduct formation | 0°C - +10°C to increase purity | google.com |

| Solvent | Influences solubility and product purity | Methyl-isobutyl-ketone for purer product | google.com |

| Molar Ratio | Determines efficiency and side reactions | Thiophene:paraformaldehyde ratio of 1:1 | google.com |

Considerations for Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process introduces several practical considerations.

Safety: The product, this compound, is expected to be a lachrymator and an irritant, similar to 2-(chloromethyl)thiophene (B1266113). google.comorgsyn.org Handling requires appropriate personal protective equipment and engineering controls like fume hoods. The compound may also be unstable upon storage, with a tendency to decompose and polymerize, sometimes explosively. google.com Stabilization with agents like dicyclohexylamine (B1670486) has been recommended for the unsubstituted analogue. orgsyn.org

Cost and Availability of Reagents: For large-scale production, the cost of starting materials and reagents is a major factor. The direct chloromethylation route, using inexpensive materials like 2-methylthiophene, formaldehyde, and HCl, is generally more economically viable than multi-step sequences or methods requiring expensive transition metal catalysts.

Process Robustness and Control: An industrial process must be robust and reproducible. The direct chloromethylation in a ketone solvent offers advantages for large-scale production, as it provides better control over the reaction and simplifies purification. google.com The ability to perform the reaction by first absorbing hydrogen chloride gas into the thiophene/ketone mixture before adding the formaldehyde/acid mixture is noted as particularly advantageous for large-scale operations. google.com

Work-up and Purification: Purification on a large scale can be challenging. Distillation is a common method, but the thermal instability of the product requires careful control of temperature and pressure. orgsyn.org A process that yields a purer crude product, such as the ketone-solvent method, is highly desirable as it reduces the burden of purification.

Waste Management: The environmental impact and cost of waste disposal are significant concerns. Atom-economical reactions are preferred. The direct chloromethylation has good atom economy, but the work-up can generate significant aqueous waste.

Chemical Reactivity and Transformations of 2 Chloromethyl 5 Methylthiophene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group of 2-(Chloromethyl)-5-methylthiophene is readily displaced by a variety of nucleophiles in SN2 reactions. The thiophene (B33073) ring stabilizes the transition state, making this compound a reactive alkylating agent, similar in reactivity to benzyl (B1604629) chloride.

While specific literature examples for the reaction of this compound with oxygen nucleophiles are not prevalent, its reactivity follows the well-established Williamson ether synthesis. organic-chemistry.org Reaction with alkoxides (RO⁻), generated from alcohols using a strong base like sodium hydride, is expected to produce the corresponding ethers. Similarly, hydrolysis with hydroxide (B78521) ions (OH⁻) or water under appropriate conditions would yield (5-methylthiophen-2-yl)methanol.

Table 1: Representative Ether Formation Reaction This table illustrates an expected reaction based on general chemical principles.

| Nucleophile | Reagent(s) | Solvent | Product |

|---|

The chloromethyl group readily undergoes alkylation with nitrogen-based nucleophiles. Primary and secondary amines can react directly with this compound to yield the corresponding secondary and tertiary amines, respectively.

Amide synthesis is typically a multi-step process. One common route involves the conversion of the chloromethyl group to a nitrile, (5-methylthiophen-2-yl)acetonitrile, which can then be hydrolyzed to the corresponding carboxylic acid. This acid can subsequently be coupled with an amine using standard coupling agents to form the desired amide. nih.govorganic-chemistry.org

Sulfur nucleophiles, being generally more potent than their oxygen counterparts, react efficiently with this compound. nih.gov Thiolate anions (RS⁻), easily formed by deprotonating thiols, readily displace the chloride to form thioethers (sulfides) in high yields. This reaction is a standard method for creating carbon-sulfur bonds. google.com

Table 2: Representative Thioether Formation Reaction This table illustrates an expected reaction based on general chemical principles.

| Nucleophile | Reagent(s) | Solvent | Product |

|---|

A variety of carbon-based nucleophiles can be used to form new carbon-carbon bonds at the chloromethyl position. A documented example is the reaction with sodium cyanide to produce (5-methylthiophen-2-yl)acetonitrile, a valuable intermediate for the synthesis of carboxylic acids, amines, and other derivatives. byjus.com Other strong carbon nucleophiles, such as Grignard reagents and enolates, are also expected to react in a similar fashion.

Table 3: Documented Alkylation Reaction with Cyanide

| Nucleophile | Reagent(s) | Solvent | Product | Yield | Reference |

|---|

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the two existing substituents. The 5-methyl group is an activating, ortho-para director, while the 2-chloromethyl group is a deactivating, ortho-para director due to its electron-withdrawing inductive effect.

Both groups direct incoming electrophiles to the 3- and 4-positions. The activating effect of the methyl group generally enhances the reactivity of the ring more significantly than the deactivating effect of the chloromethyl group diminishes it. Substitution is electronically favored at the 3-position, which is ortho to the activating methyl group and meta to the deactivating chloromethyl group. Therefore, electrophilic reactions like nitration, halogenation, and Friedel-Crafts acylation are predicted to occur predominantly at the 3-position. libretexts.orgchemguide.co.ukwikipedia.org

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon bonds.

The C(sp³)–Cl bond of the chloromethyl group could potentially participate in certain cross-coupling reactions. The Kumada coupling, which uses a Grignard reagent and a nickel or palladium catalyst, is known to work with some alkyl halides and could be employed to couple an alkyl or aryl group at the methyl position. organic-chemistry.orgwikipedia.org

More commonly, cross-coupling reactions like the Suzuki and Heck reactions are performed at C(sp²)–X bonds (where X is a halide or triflate). organic-chemistry.orgyoutube.com For this compound to be a substrate in these reactions, it would typically first need to be halogenated at one of the vacant positions on the thiophene ring (e.g., the 3- or 4-position). The resulting aryl halide could then undergo a palladium-catalyzed Suzuki coupling with a boronic acid or a Heck coupling with an alkene to introduce new substituents onto the thiophene ring. libretexts.orgnih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron species with an organic halide, catalyzed by a palladium complex. For a substrate like this compound, the chloromethyl group can serve as the electrophilic partner, a reaction class that has gained significant traction for synthesizing diarylmethane structures. nih.govrsc.org

Research has demonstrated that benzyl chlorides can effectively undergo Suzuki-Miyaura coupling with a variety of arylboronic acids. rsc.org These reactions are often catalyzed by palladium complexes with specific phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or DPEPhos, in the presence of a base like sodium carbonate. rsc.org While direct studies on this compound are not extensively documented, the reactivity of benzyl chlorides provides a strong precedent. The reaction would involve the coupling of the thienylmethyl group with an aryl or heteroaryl boronic acid to yield 2-(arylmethyl)-5-methylthiophene derivatives.

In a notable advancement, transition-metal-free Suzuki-type couplings of benzyl halides with arylboronic acids have been developed, utilizing an organic sulfide (B99878) catalyst to generate a reactive zwitterionic boron "ate" intermediate that undergoes a 1,2-metalate shift. acs.org This method offers high chemoselectivity, leaving C(sp²)-halide bonds on the aromatic partner untouched. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Chlorides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂ | PPh₃ | Na₂CO₃ | THF/H₂O | 40 | 64 | rsc.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Dioxane | 80 | Moderate | nih.gov |

| Organic Sulfide | None | K₃PO₄ | Toluene | 110 | High | acs.org |

| Pd(OAc)₂/NHC | NHC | K₃PO₄·3H₂O | iPrOH/H₂O | 50 | >90 | nih.gov |

This table presents generalized conditions based on reactions with benzyl chlorides and their derivatives, which are expected to be applicable to this compound.

Heck and Sonogashira Coupling Strategies

The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds, typically by coupling aryl or vinyl halides with alkenes (Heck) or terminal alkynes (Sonogashira). The direct participation of this compound in these reactions via its chloromethyl group is not the standard pathway. Instead, functionalization of the thiophene ring is required to introduce a suitable handle, such as an iodo or bromo substituent, at the 3 or 4-position.

Once halogenated, the resulting derivative, for instance, 3-bromo-2-(chloromethyl)-5-methylthiophene, could readily participate in these coupling reactions.

Heck Coupling: The halogenated thiophene would react with an alkene in the presence of a palladium catalyst and a base to form a substituted thienyl-alkene, with the chloromethyl group remaining available for subsequent transformations.

Sonogashira Coupling: The halogenated thiophene would couple with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, yielding a thienyl-alkyne product. This strategy is widely used to create conjugated enynes and arylalkynes. wikipedia.org

While the chloromethyl group itself is generally not the primary reactive site in conventional Heck or Sonogashira couplings, its stability under these conditions allows for its incorporation into more complex molecules designed for further synthetic elaboration.

Kumada and Negishi Coupling Applications

The Kumada and Negishi couplings are highly effective methods for forming C-C bonds by reacting organic halides with organometallic reagents. The benzylic-type chloride of this compound makes it an ideal electrophilic substrate for these transformations.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org this compound would react with various aryl or alkyl Grignard reagents to produce the corresponding 2-substituted-methyl-5-methylthiophene derivatives. The reaction is valued for its use of readily available Grignard reagents. organic-chemistry.org The synthesis of substituted polythiophenes often employs Kumada coupling, highlighting its utility for thiophene-containing structures. wikipedia.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org It is renowned for its high functional group tolerance and broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent would provide a direct and efficient route to a wide array of derivatives.

Table 2: Potential Cross-Coupling Partners for this compound

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Product Type |

| Kumada | Aryl-MgBr or Alkyl-MgBr | Ni(dppp)Cl₂ | 2-(Aryl/Alkyl-methyl)-5-methylthiophene |

| Negishi | Aryl-ZnCl or Alkyl-ZnCl | Pd(PPh₃)₄ | 2-(Aryl/Alkyl-methyl)-5-methylthiophene |

Radical Reactions Involving this compound

The chloromethyl group of this compound is susceptible to radical transformations. A strong precedent is found in the chemistry of 5-chloromethylfurfural (B124360) (CMF), a structurally similar biomass-derived platform chemical. CMF has been shown to undergo efficient metal-free atom transfer radical addition (ATRA) reactions with styrenes.

This transformation is typically induced by a triethylborane/oxygen system, which facilitates the abstraction of the chlorine atom to generate a stabilized furfuryl radical. This radical then adds across the double bond of an alkene, like styrene, to form a new carbon-carbon bond. It is highly probable that this compound would undergo an analogous reaction. The process would involve the formation of a 5-methyl-2-thenyl radical, which would then be trapped by a radical acceptor.

Key Features of the Proposed Radical Reaction:

Radical Generation: Homolytic cleavage of the C-Cl bond, likely initiated by a radical initiator system (e.g., Et₃B/O₂ or AIBN).

Intermediate: Formation of the resonance-stabilized 5-methyl-2-thenyl radical.

Radical Trapping: Addition of the thienyl radical to an alkene or other suitable radical acceptor.

This methodology provides a pathway to functionalize the methyl carbon of the chloromethyl group, complementing the transition-metal-catalyzed cross-coupling reactions.

Rearrangement and Cyclization Reactions of this compound Derivatives

The reactive nature of the chloromethyl group makes it a valuable handle for constructing fused heterocyclic systems through intramolecular cyclization reactions. By first modifying the chloromethyl group and/or introducing a second functional group onto the thiophene ring, a variety of cyclization precursors can be synthesized.

A plausible strategy involves the synthesis of a 2,3-disubstituted thiophene derivative. For example, the chloromethyl group can be converted to an aminomethyl or hydroxymethyl group via nucleophilic substitution. If a carbonyl-containing substituent is then introduced at the 3-position of the thiophene ring, an intramolecular condensation or cyclization can be triggered.

Hypothetical Cyclization Pathway:

Functionalization: Convert this compound to 2-(aminomethyl)-5-methylthiophene by reacting it with an amine source.

Introduction of a Second Group: Introduce an acetyl group at the 3-position via Friedel-Crafts acylation of the thiophene ring (this would likely be done prior to the amination step to avoid side reactions). The precursor would be 3-acetyl-2-(chloromethyl)-5-methylthiophene.

Cyclization: Reaction of the 3-acetyl-2-(aminomethyl)-5-methylthiophene precursor under dehydrating conditions (e.g., acid catalysis) would lead to an intramolecular condensation between the amine and the ketone, forming a fused dihydropyridine (B1217469) ring. Subsequent oxidation would yield a thieno[3,2-b]pyridine derivative.

This general approach, modifying the chloromethyl group and then using it to cyclize onto an adjacent substituent, opens pathways to a diverse range of fused thienopyridines, thienopyrans, and other complex heterocyclic systems which are of interest in medicinal chemistry and materials science. mdpi.com

Applications of 2 Chloromethyl 5 Methylthiophene in Advanced Organic Synthesis

A Precursor for Complex Heterocyclic Architectures

The inherent reactivity of the chloromethyl group in 2-(Chloromethyl)-5-methylthiophene makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. This reactivity allows for its incorporation into various scaffolds through nucleophilic substitution reactions, paving the way for the construction of novel fused, spiro, and biologically relevant heterocyclic systems.

Construction of Fused and Spiro Thiophene (B33073) Systems

While direct, documented examples of the use of this compound in the construction of fused and spiro thiophene systems are not extensively reported in readily available literature, the principles of its reactivity suggest a strong potential for such applications. The chloromethyl group can readily react with binucleophilic reagents to form new rings fused to the thiophene core. For instance, reaction with a dithiocarbamate (B8719985) followed by intramolecular cyclization could lead to thieno-fused thiazole (B1198619) derivatives. Similarly, reaction with a malonate ester followed by an intramolecular Dieckmann condensation could yield a cyclopentanone (B42830) ring fused to the thiophene, which could then be further elaborated.

The synthesis of spirocyclic thiophene systems can also be envisioned. A plausible strategy would involve the reaction of this compound with a cyclic ketone enolate, followed by an intramolecular cyclization to form the spiro center. For example, reaction with the enolate of cyclohexanone (B45756) could, after a series of steps, lead to a spiro[thiophene-2,1'-cyclohexane] derivative. The development of such synthetic routes would significantly expand the toolbox for creating novel three-dimensional thiophene-containing molecules.

Incorporation into Biologically Relevant Scaffolds

The integration of the 5-methylthien-2-ylmethyl moiety into known biologically active heterocyclic scaffolds is an area of growing interest. The unique physicochemical properties of the thiophene ring can modulate the pharmacological profile of the parent molecule.

Quinazolinone Derivatives: The synthesis of quinazolinone derivatives is a significant area of medicinal chemistry. While a general synthesis for 2-(chloromethyl)-4(3H)-quinazolinones has been reported, the direct utilization of this compound in this context is a logical extension. mdpi.comnih.gov The established method involves the reaction of an anthranilic acid with chloroacetonitrile. A similar approach could be employed where a suitably functionalized anthranilic acid is reacted with a derivative of this compound to introduce the 5-methylthien-2-ylmethyl group at the 2-position of the quinazolinone core. The resulting compounds would be of interest for screening as potential anticancer agents, leveraging the known activity of both quinazolinones and certain thiophene derivatives.

| Starting Material (Anthranilic Acid Derivative) | Reagent | Product | Potential Biological Activity |

| 2-Aminobenzoic acid | 2-(Cyanomethyl)-5-methylthiophene | 2-((5-Methylthiophen-2-yl)methyl)quinazolin-4(3H)-one | Anticancer |

| 2-Amino-5-chlorobenzoic acid | 2-(Cyanomethyl)-5-methylthiophene | 6-Chloro-2-((5-methylthiophen-2-yl)methyl)quinazolin-4(3H)-one | Anticancer |

Interactive Data Table: Hypothetical Synthesis of Quinazolinone Derivatives

Pyrazoles: Pyrazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. nih.govorganic-chemistry.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be used to introduce the 5-methylthien-2-ylmethyl group onto a pyrazole (B372694) scaffold. For example, the chloromethyl group can be converted to a cyanomethyl group, which can then be used in a Knoevenagel condensation with a ketone to form an α,β-unsaturated nitrile. Subsequent reaction with hydrazine would yield the corresponding pyrazole. Alternatively, the chloromethyl group can be used to alkylate a pre-formed pyrazole ring.

| Pyrazole Precursor | Alkylating Agent | Product | Potential Biological Activity |

| Pyrazole | This compound | 1-((5-Methylthiophen-2-yl)methyl)-1H-pyrazole | Antimicrobial, Anti-inflammatory |

| 3,5-Dimethylpyrazole | This compound | 3,5-Dimethyl-1-((5-methylthiophen-2-yl)methyl)-1H-pyrazole | Antimicrobial, Anti-inflammatory |

Interactive Data Table: Hypothetical Synthesis of Pyrazole Derivatives

Building Block for Bridged and Macrocyclic Compounds

The difunctional nature of derivatives of this compound, such as 2,5-bis(chloromethyl)thiophene (B1599725), makes them excellent candidates for the construction of bridged and macrocyclic compounds. scispace.com These complex architectures are of interest in supramolecular chemistry and materials science.

The synthesis of thiophene-containing macrocycles has been reported through various methods, including McMurry coupling of dialdehydes. cam.ac.uk A similar strategy could be employed using a dialdehyde (B1249045) derived from 2,5-bis(hydroxymethyl)thiophene, which is readily accessible from 2,5-bis(chloromethyl)thiophene. The resulting macrocycles could exhibit interesting host-guest properties and potential applications in sensor technology.

Bridged thiophene compounds could be synthesized by reacting 2,5-bis(chloromethyl)thiophene with a suitable linker molecule containing two nucleophilic sites. For example, reaction with a diamine or a dithiol could lead to the formation of a bridged thiophene derivative with a defined cavity size.

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary Precursor

The field of stereoselective synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals. While there are no direct reports of this compound being used as a chiral auxiliary precursor, its structure lends itself to such an application.

A potential strategy would involve the introduction of a chiral center at the methylene (B1212753) bridge of the chloromethyl group. This could be achieved through an asymmetric reduction of a corresponding ketone or by enzymatic resolution of a racemic alcohol precursor. The resulting chiral 2-(1-chloroethyl)-5-methylthiophene could then be used as a chiral electrophile in reactions with prochiral nucleophiles. The stereochemical outcome of the reaction would be influenced by the chirality of the thiophene derivative. After the desired stereocenter is established in the product, the 5-methylthien-2-yl group could potentially be removed or further functionalized. While this application remains theoretical at present, it represents a promising avenue for future research in asymmetric synthesis.

Integration of 2 Chloromethyl 5 Methylthiophene in Materials Science and Polymer Chemistry

Monomer for Conjugated Polymers

Conjugated polymers, characterized by a backbone of alternating single and double bonds, exhibit unique electronic properties that make them suitable for various organic electronic applications. Polythiophenes are a prominent class of these polymers, and 2-(chloromethyl)-5-methylthiophene is an important precursor for creating the monomers used in their synthesis. wikipedia.org The properties of the final polymer, such as solubility, processability, and electronic performance, are highly dependent on the chemical structure and regularity of the polymer chain. wikipedia.orgcmu.edu

The performance of polythiophenes in electronic devices is critically influenced by their regioregularity. cmu.edu When polymerizing substituted thiophenes, such as those derived from this compound, different couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a regioregular polymer, which can adopt a more planar conformation. This planarity enhances π-stacking between polymer chains, leading to improved charge carrier mobility and, consequently, better device performance. cmu.edu In contrast, regioirregular polymers containing HH couplings suffer from steric hindrance that twists the polymer backbone, disrupting conjugation and diminishing their desirable electronic properties. cmu.edu

Several transition-metal-catalyzed cross-coupling methods have been developed to achieve high regioregularity. The Grignard Metathesis (GRIM) method is a widely used technique that involves treating a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by polymerization using a nickel catalyst. cmu.edunih.gov This approach is effective for producing poly(3-alkylthiophenes) (P3ATs) with HT content often exceeding 98%. cmu.edu Other significant methods include those developed by McCullough and Rieke, which also provide precise control over the polymer's regiochemistry. cmu.edunih.gov

Table 1: Key Synthetic Methods for Regioregular Polythiophenes

| Method | Description | Catalyst Example | Achieved Regioregularity |

| McCullough Method | Involves lithiation of 2-bromo-3-alkylthiophenes at low temperatures, followed by transmetalation and polymerization. cmu.edu | Ni(dppp)Cl₂ | 98-100% HT cmu.edu |

| Rieke Method | Uses highly reactive Rieke zinc (Zn*) for selective oxidative addition to 2,5-dibromo-3-alkylthiophenes, followed by polymerization. cmu.edu | Ni(dppe)Cl₂ | High HT content |

| GRIM Method | A 2,5-dihalo-3-alkylthiophene monomer undergoes a magnesium-bromine exchange with a Grignard reagent, followed by nickel-catalyzed polymerization. cmu.edu | Ni(dppp)Cl₂ | High HT content |

| Deprotonative Polymerization | Uses a bulky magnesium amide base to deprotonate a 2-halo-3-substituted thiophene (B33073), followed by polymerization with a nickel catalyst. nih.gov | Ni(PPh₃)Cl₂ | High HT content |

The functional chloromethyl group of this compound makes it an ideal candidate for initiating the synthesis of complex polymer architectures like block and graft copolymers. These structures combine the properties of different polymer segments into a single macromolecule.

Block copolymers containing a polythiophene segment can be synthesized through the sequential addition of different monomers. researchgate.net For example, a living polymerization technique could be used to first create a polythiophene block, which then initiates the polymerization of a second monomer to form a diblock copolymer.

Graft copolymers consist of a main polymer backbone with other polymer chains grafted onto it as side chains. The "grafting-from" strategy is particularly relevant for monomers like this compound. mdpi.com In this approach, the chloromethyl group can be converted into an initiation site for a secondary polymerization, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). mdpi.com This allows for the growth of different polymer side chains (e.g., poly(ε-caprolactone)) from the polythiophene backbone, creating a well-defined graft copolymer. researchgate.netmdpi.com These advanced architectures allow for the combination of polythiophene's conductivity with other properties like flexibility or solubility, essential for creating high-performance thermoplastic elastomers and other functional materials. mdpi.com

Table 2: Strategies for Thiophene-Containing Copolymer Synthesis

| Copolymer Type | Synthetic Strategy | Description |

| Block Copolymer | Sequential Monomer Addition | Different types of monomers are added sequentially in a living polymerization process to create distinct blocks. researchgate.net |

| Graft Copolymer | Grafting-From | The backbone polymer contains initiating sites from which side chains are grown. The chloromethyl group on a thiophene monomer is a potential initiating site. mdpi.com |

| Graft Copolymer | Grafting-Onto | Pre-synthesized side chains with reactive end groups are attached to a backbone polymer. |

| Graft Copolymer | Grafting-Through | A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with other monomers to form a graft copolymer. mdpi.com |

Precursor for Organic Electronic Materials

Polymers derived from thiophene precursors are fundamental to the field of organic electronics. Their semiconducting and optical properties are harnessed in devices that are lightweight, flexible, and potentially low-cost. mdpi.com

Polythiophenes are among the most studied donor materials in organic photovoltaic (OPV) devices. mdpi.com In a typical bulk heterojunction solar cell, a blend of an electron-donating polymer (like polythiophene) and an electron-accepting material (often a fullerene derivative like PC₇₁BM) forms the active layer. rsc.orgbohrium.com Upon absorbing light, the polymer generates an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface to be separated into free charges, thus generating a current.

The same conjugated backbone that gives polythiophenes their semiconducting properties also endows them with interesting optical properties, such as fluorescence, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). wikipedia.org In an OLED, charge carriers (electrons and holes) are injected from the electrodes and recombine within an emissive organic layer to produce light.

Polythiophenes can be incorporated into OLEDs in several roles. They can function as the emissive layer itself, or they can serve as a hole-transport layer (HTL) due to their good charge mobility, facilitating the movement of holes from the anode to the emissive layer. The ability to tune the electronic properties and color of emission by modifying the chemical structure of the thiophene monomer or by copolymerization is a key advantage in the design of efficient OLEDs.

Role in Photochromic and Electrochromic Materials

Polythiophenes exhibit chromism, meaning their color can change in response to an external stimulus. This property is directly linked to the conformation of the conjugated polymer backbone. wikipedia.org

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. For polythiophenes, this is a well-documented property. In their neutral state, the conjugated backbone is planar, allowing for extensive electron delocalization and absorption of light at longer wavelengths (appearing colored). When an electrical potential is applied (oxidation or "doping"), the polymer backbone can become twisted, which disrupts the conjugation. wikipedia.org This disruption leads to a change in the electronic energy levels and a shift in light absorption to shorter wavelengths, resulting in a dramatic and reversible color change. wikipedia.org

Photochromism involves a light-induced change in color. While less common than electrochromism in simple polythiophenes, this property can be engineered by incorporating photo-responsive molecular units into the polymer structure.

These chromic properties make polythiophene-based materials highly attractive for applications such as smart windows, sensors, and displays. wikipedia.org

Table 3: Chromic Properties of Polythiophene-Based Materials

| Property | Stimulus | Underlying Mechanism | Potential Application |

| Electrochromism | Applied Voltage | Reversible oxidation/reduction of the polymer backbone, causing conformational changes (twisting) that disrupt π-conjugation. wikipedia.org | Smart windows, electronic displays, sensors. wikipedia.org |

| Thermochromism | Temperature | Temperature changes induce conformational disorder (twisting) in the polymer backbone, affecting conjugation length. wikipedia.org | Temperature sensors. wikipedia.org |

| Solvatochromism | Solvent | The polarity of the solvent affects the polymer chain conformation and aggregation, leading to color changes. wikipedia.org | Chemical sensors. wikipedia.org |

: Application in Chemical Sensors and Molecular Switches

The unique molecular architecture of this compound, featuring a reactive chloromethyl group and a polymerizable thiophene ring, positions it as a valuable building block in the realm of advanced materials. Its integration into polymers allows for the development of sophisticated devices such as chemical sensors and molecular switches, capitalizing on the exceptional electronic and optical properties of polythiophene-based systems.

Application in Chemical Sensors

While direct research on chemical sensors exclusively fabricated from poly(this compound) is limited, the broader class of polythiophenes and their derivatives are extensively studied for their chemosensory capabilities. researchgate.net The underlying principle of these sensors lies in the modulation of the polymer's conductivity or optical properties upon interaction with an analyte. The conjugated backbone of polythiophene facilitates charge transport, and any perturbation to this electronic system can result in a measurable signal.

The chloromethyl group in this compound offers a prime site for post-polymerization functionalization. This allows for the introduction of specific recognition elements onto the polymer backbone, paving the way for selective analyte detection. For instance, the polymer could be modified with receptors that have a high affinity for certain metal ions, volatile organic compounds (VOCs), or biological molecules. Upon binding of the target analyte to these receptors, a change in the polymer's conformation or electronic structure would occur, leading to a detectable change in its resistance or fluorescence.

Table 1: Potential Chemical Sensor Applications Based on Functionalized Poly(this compound)

| Target Analyte | Potential Functional Group to Introduce | Sensing Mechanism |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thiol or Crown Ether Moieties | Ion-dipole interactions disrupt the polymer's conjugation, altering its conductivity. |

| Volatile Organic Compounds (VOCs) | Porphyrin or Calixarene Derivatives | Analyte absorption into the polymer matrix causes swelling and changes in inter-chain charge transport. |

| Glucose | Glucose Oxidase Enzyme | Enzymatic reaction with glucose produces a local pH change, affecting the polymer's doping state. |

| DNA | Single-Stranded DNA Probes | Hybridization with the target DNA strand alters the electrostatic environment of the polymer, modulating its electrochemical properties. |

The methyl group at the 5-position of the thiophene ring enhances the solubility and processability of the resulting polymer, which is a crucial factor for fabricating uniform and reliable sensor films.

Application in Molecular Switches

Thiophene derivatives are at the forefront of research into molecular switches, particularly photochromic switches. These molecules can reversibly switch between two stable isomers with distinct absorption spectra upon stimulation by light. A closely related compound, 2-chloro-5-methylthiophene, is utilized in the synthesis of dithienylcyclopentene-based optical molecular switches. fishersci.comthermofisher.com This strongly suggests that this compound could serve a similar and potentially more versatile role due to the reactive chloromethyl handle.

Diarylethenes, a prominent class of photochromic molecules, often incorporate thiophene rings. The open-ring and closed-ring isomers of these molecules possess different electronic and optical properties, making them suitable for applications in optical data storage and molecular electronics. For example, a diarylethene containing a 2-methyl-5-chloro-3-thienyl unit has been synthesized and shown to exhibit excellent photochromic behavior. researchgate.net

The general structure of a dithienylethene-based molecular switch involves two thiophene rings connected to a central perfluorocyclopentene core. The switching mechanism involves a reversible electrocyclic reaction triggered by UV and visible light.

Table 2: Properties of a Related Photochromic Diarylethene

| Property | Open-Ring Isomer | Closed-Ring Isomer |

| Color | Colorless | Blue |

| Absorption Maximum (λmax) | 280 nm | 580 nm |

| Switching Trigger (Colorless to Blue) | UV Light (e.g., 313 nm) | - |

| Switching Trigger (Blue to Colorless) | - | Visible Light (e.g., >500 nm) |

| Data based on a representative dithienylethene derivative. |

The presence of the this compound moiety in such a switch would not only contribute to the photochromic properties but also provide a reactive site for tethering the switch to other molecules, surfaces, or polymer backbones. This functionalization is key to integrating these molecular components into larger, more complex systems for advanced applications.

Computational and Theoretical Investigations of 2 Chloromethyl 5 Methylthiophene and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in modern chemical research, offering insights into molecular structure and energetics with high accuracy. unipd.it These methods are applied to thiophene (B33073) derivatives to predict their geometric parameters, electronic properties, and reactivity.

Detailed studies on thiophene sulfonamide derivatives using DFT at the B3LYP/6-311G (d,p) level have been performed to calculate geometric parameters like bond lengths and angles. mdpi.com For instance, the calculated intramolecular distances of S1–C2 and C5–S1 in the thiophene ring are in the range of 1.73 Å to 1.75 Å. mdpi.com The bond angles of O=S–NH2 and O=S=O in the sulfonamide group were calculated to be in the ranges of 105.04–111.26° and 120.46–121.18°, respectively, which align closely with experimental values. mdpi.com

These calculations also elucidate electronic properties by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. For thiophene sulfonamide derivatives, properties such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) have been computed to understand their stability and reactivity. mdpi.com

In a study on 2-acetyl-5-methylthiophene (B1664034), a compound structurally related to 2-(chloromethyl)-5-methylthiophene, quantum chemical calculations were benchmarked against experimental data from microwave spectroscopy. bohrium.com This comparison allows for the refinement of computational models to ensure their predictive accuracy for rotational constants and barriers to internal rotation. bohrium.com

Table 1: Calculated Electronic Properties of Selected Thiophene Sulfonamide Derivatives (eV) This table is interactive. You can sort and filter the data.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Derivative 1 | -6.87 | -1.75 | 5.12 | 2.56 | 3.29 |

| Derivative 2 | -7.01 | -2.03 | 4.98 | 2.49 | 3.63 |

| Derivative 3 | -6.95 | -1.88 | 5.07 | 2.54 | 3.44 |

| Derivative 4 | -7.12 | -2.15 | 4.97 | 2.49 | 3.79 |

| Derivative 5 | -6.80 | -1.69 | 5.11 | 2.56 | 3.21 |

Data derived from theoretical calculations on thiophene sulfonamide derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. mit.edu For flexible molecules like this compound, which has a rotatable chloromethyl group, MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.

While specific MD studies on this compound are not widely documented, research on analogous compounds provides a framework for understanding its likely behavior. For example, a study on 2-acetyl-5-methylthiophene used microwave spectroscopy complemented by quantum chemical calculations to determine that the syn-conformer, where the acetyl group's carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, is the dominant observable form. bohrium.com This type of conformational preference, driven by subtle intramolecular interactions, is precisely what MD simulations can explore in detail. These simulations can model the interactions between the thiophene derivative and solvent molecules or a biological receptor, revealing how intermolecular forces govern the compound's orientation and binding.

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Studies on Thiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are extensively used for thiophene derivatives to guide the optimization of lead compounds in drug discovery.

In one study, 3D-QSAR modeling was performed on thiophene derivatives acting as tubulin inhibitors. nih.gov Using comparative molecular field analysis (CoMFA), a statistically significant model was developed with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating high predictive power. nih.gov The model successfully predicted the activity of a test set of compounds and was used to identify key structural features responsible for cytotoxicity, leading to the design of new, potentially more active compounds. nih.gov

Another QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. nih.gov This insight led to the establishment of a three-point pharmacophore for designing novel anti-inflammatory molecules based on the thiophene scaffold. nih.govresearchgate.net

Table 2: Statistical Results of a 3D-QSAR Model for Thiophene Derivative Tubulin Inhibitors This table is interactive. You can sort and filter the data.

| Statistical Parameter | Value | Description |

|---|---|---|

| Cross-validation Coefficient (q²) | 0.743 | Measures the internal predictive ability of the model. |

| Correlation Coefficient (R²) | 0.949 | Indicates the goodness of fit of the model to the training data. |

| Standard Error of Estimate (SEE) | 0.178 | Represents the deviation of predicted values from experimental values. |

| F-statistic | 166.4 | A measure of the overall statistical significance of the model. |

| Predictive R² (R²_pred) | 0.929 | Measures the predictive ability of the model for an external test set. |

Data from a CoMFA study on thiophene derivatives as tubulin inhibitors. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational chemistry methods are invaluable for elucidating complex reaction mechanisms, providing information on transition states, intermediates, and reaction energy profiles that can be difficult to obtain experimentally. mit.edu For thiophene derivatives, these methods can be used to understand their synthesis and reactivity.

For example, computational models can predict the most likely pathways for the synthesis of substituted thiophenes, such as the Gewald reaction or multi-component reactions (MCRs). nih.govtechscience.com By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand why certain reagents or conditions favor specific outcomes. This predictive capability allows for the optimization of reaction conditions to improve yields and selectivity, making the synthesis of compounds like this compound more efficient. mit.edu

In Silico Design and Virtual Screening of Novel Thiophene-Based Compounds

In silico design and virtual screening are powerful computational strategies to accelerate the discovery of new drugs. nih.gov These methods involve the use of computer models to design and test virtual libraries of compounds for their potential to interact with a specific biological target.

The process often begins with a known active compound or a pharmacophore model derived from QSAR studies. techscience.com For thiophene derivatives, numerous studies have employed these techniques. In a search for novel anticancer agents, a library of thiophene derivatives was virtually screened against the RORγt receptor. techscience.com Molecular docking simulations were used to predict the binding affinity and orientation of each compound within the receptor's binding pocket. techscience.comtechscience.com

In another study, thiophene derivatives were designed and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. elsevierpure.com Based on QSAR models, new compounds were designed, and their binding affinity was predicted through molecular docking. elsevierpure.com This in silico screening identified promising candidates that were then synthesized and tested, with some showing good antiproliferative activity. elsevierpure.com This approach not only speeds up the discovery process but also reduces the costs associated with synthesizing and testing a large number of compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-acetyl-5-methylthiophene |

| Thiophene |

| 2-(chloromethyl)thiophene (B1266113) |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Analysis (NMR, IR, UV-Vis) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive information about the molecular framework of 2-(Chloromethyl)-5-methylthiophene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring, a singlet for the chloromethyl (-CH₂Cl) group, and a singlet for the methyl (-CH₃) group. The chemical shifts and coupling constants of the aromatic protons would confirm the 2,5-substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms, confirming the presence of the thiophene ring carbons, the methyl carbon, and the chloromethyl carbon.

Despite the theoretical expectations, specific experimental ¹H or ¹³C NMR data for this compound are not readily found in published literature. Data is available for related compounds such as 2-methylthiophene (B1210033) and 2-chloro-3-methylthiophene, but does not pertain to the target molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending (from the alkyl and aromatic groups), C=C and C-S stretching of the thiophene ring, and a distinctive C-Cl stretching vibration from the chloromethyl group. No specific experimental IR spectrum for this compound has been published.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems like the thiophene ring. The substitution on the ring would influence the wavelength of maximum absorbance (λmax). While UV-Vis spectra for various thiophene derivatives and polymers are available, specific data for this compound is absent from the literature.

Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture and then analyzes it with a mass spectrometer. The mass spectrum for this compound (C₆H₇ClS) would be expected to show a molecular ion peak corresponding to its molecular weight (146.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl). While GC-MS is a standard technique for analyzing such compounds, specific, published mass spectra and detailed fragmentation analyses for this compound are not available. Data for the related compound 2-(Chloromethyl)thiophene (B1266113) is documented.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is an alternative. It would similarly provide molecular weight and fragmentation data. No specific LC-MS studies for this compound are reported.

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for assessing the purity of a substance, monitoring the progress of a chemical reaction, and for the isolation and purification of the desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. A suitable reversed-phase HPLC method could be developed to separate this compound from starting materials, byproducts, and other impurities. By collecting fractions as they elute, HPLC can also be used for preparative purification. While general HPLC methods for thiophenic compounds exist, a specific, validated method for monitoring reactions that produce or use this compound is not described in the literature.

Gas Chromatography (GC): GC is highly effective for the analysis of volatile compounds like substituted thiophenes. A GC method with a suitable column and temperature program would be able to separate isomers and assess the purity of this compound. It is a primary method for monitoring the progress of reactions involving volatile products.

Data Tables

Due to the lack of specific experimental data in the reviewed literature for this compound, data tables for its analytical characteristics cannot be compiled.

Future Directions and Emerging Research Avenues for 2 Chloromethyl 5 Methylthiophene

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving research into more environmentally benign synthetic methods. Traditional synthesis routes for thiophene (B33073) derivatives can involve harsh reagents and generate significant waste. Future research is geared towards developing sustainable alternatives for the synthesis of 2-(Chloromethyl)-5-methylthiophene, minimizing the environmental footprint.

Key research objectives in this area include:

Catalyst-Free Reactions: Exploration of synthetic pathways that proceed without a catalyst, reducing reliance on potentially toxic or expensive metals. For instance, methods for creating thiophene-based Schiff bases without catalysts or solvents are being investigated, which could be adapted for derivatives of this compound. acgpubs.org

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The Gewald reaction, a multicomponent reaction used to synthesize polysubstituted thiophenes, is an example of a pathway that can be optimized for atom economy. impactfactor.org

One approach to greener synthesis involves starting with 5-methylthiophene and introducing the chloromethyl group through more benign chlorination methods. quinoline-thiophene.com Another avenue is the adaptation of one-pot syntheses, which reduce the need for intermediate purification steps, saving time, energy, and materials.

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers remarkable specificity and operates under mild conditions, making it a cornerstone of green chemistry. vapourtec.com The application of biocatalysis to this compound is a nascent but promising field of research.

Future research will likely focus on:

Enzymatic Functionalization: Using enzymes such as lipases, oxidases, and transferases to modify the this compound molecule with high chemo-, regio-, and stereoselectivity. vapourtec.com For example, enzymes could be employed to replace the chlorine atom with other functional groups, creating chiral centers with high enantiomeric excess.

Whole-Cell Biotransformations: Utilizing microorganisms to carry out multi-step reaction cascades on the thiophene substrate, potentially enabling the synthesis of complex derivatives in a single fermentation process.

Immobilized Enzyme Technology: Developing robust systems where enzymes are fixed onto a solid support. This allows for easier separation of the catalyst from the reaction mixture, enabling catalyst recycling and continuous flow processes, which can lead to higher yields and greater efficiency compared to batch processes. vapourtec.com

While direct enzymatic transformations of this compound are still an emerging area, the successful use of enzymes like Candida antarctica lipase (B570770) (Novozyme 435®) for other chemical transformations demonstrates the potential of this technology. vapourtec.com

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic components (like flexibility and processability) and inorganic components (like rigidity and thermal stability) to create materials with novel functionalities. mdpi.com The unique structure of this compound makes it an attractive candidate for incorporation into such materials.

The reactive chloromethyl group can act as a covalent linker, grafting the thiophene unit onto inorganic frameworks like silica (B1680970), titania, or metal-organic frameworks (MOFs). mdpi.comnih.gov This integration can yield materials with enhanced properties.

| Potential Application Area | Role of this compound | Resulting Material Property |

| Advanced Coatings | Covalent bonding to a silica network via the chloromethyl group. | Improved thermal stability and moisture repellency. nih.gov |

| Sensors | The thiophene ring can interact with analytes, while being part of a larger inorganic structure. | Selective detection of ions or small molecules. mdpi.com |

| Specialty Polymers | Acts as a key monomer in polymerization reactions. | Polymers with specific electrical or optical properties. quinoline-thiophene.com |

Future research will explore the synthesis and characterization of these hybrid materials, focusing on tailoring their properties for specific applications, such as creating super-hydrophobic surfaces or materials for the selective extraction of pollutants. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions can guide the spontaneous self-assembly of molecules into well-defined, functional structures.

The thiophene ring in this compound is an aromatic system capable of participating in π-π stacking interactions. By chemically modifying the chloromethyl group, researchers can introduce other functional moieties capable of directing self-assembly.

Potential Modifications and Resulting Interactions:

| Functional Group Attached to Methyl Position | Primary Non-Covalent Interaction | Potential Supramolecular Structure |

| Amide or Carboxylic Acid | Hydrogen Bonding | 1D chains or 2D sheets |

| Aromatic Rings | π-π Stacking | Columnar or lamellar structures |

| Long Alkyl Chains | Van der Waals Forces | Micelles or vesicles in solution |

This bottom-up approach could be used to construct nanoscale wires, films, and other architectures for applications in electronics and photonics. The ability to control the assembly of thiophene-containing molecules is crucial for the development of next-generation organic electronic devices.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The future of this compound lies at the nexus of synthetic organic chemistry and materials science. Its role as a molecular building block is expanding from being a simple intermediate to a key component in the design of functional materials. quinoline-thiophene.com

Synthetic chemists will continue to develop novel, efficient, and sustainable methods to produce and functionalize this compound. mdpi.com In parallel, materials scientists will explore how to integrate these tailored molecules into larger systems, such as polymers, hybrid materials, and self-assembled structures. quinoline-thiophene.commdpi.com

This interdisciplinary collaboration is expected to unlock new applications for this compound derivatives in fields ranging from medicine, where thiophene analogues of biologically active molecules are being synthesized, to electronics and green agriculture. quinoline-thiophene.comnih.gov The synergy between making molecules and making materials will be the primary driver of innovation for this versatile thiophene derivative.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store at 0–6°C in amber glass bottles to inhibit decomposition. Label containers with hazard symbols (e.g., "Corrosive") .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.